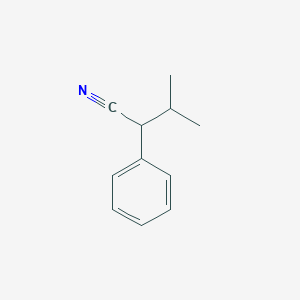
3-Methyl-2-phenylbutanenitrile
説明
Synthesis Analysis
The synthesis of 3-Methyl-2-phenylbutanenitrile-related compounds involves multi-component reactions, such as the four-component synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles from N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde. This method is efficient and does not require catalysts or additives, showcasing the versatility and reactivity of the molecule's structure (Yin‐Huan Jin et al., 2011).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of 3-Methyl-2-phenylbutanenitrile derivatives can be thoroughly analyzed through computational methods. Density functional theory (DFT) calculations, for example, have been employed to study the structure and properties of related compounds, offering insights into the molecule's geometry, bond angles, and distances, aligning well with experimental data (J. Espinoza-Hicks et al., 2012).
Chemical Reactions and Properties
Chemical transformations involving 3-Methyl-2-phenylbutanenitrile derivatives can lead to various interesting products. For instance, the photochemical reactions of 3-methyl-1-phenoxybut-2-ene in solution have been explored, revealing the formation of multiple compounds through a dissociation - radical recombination mechanism, which underscores the complex reactivity patterns that can be observed with such molecules (F. A. Carroll & G. Hammond, 1972).
Physical Properties Analysis
The physical properties, including phase state and solubility, of 3-Methyl-2-phenylbutanenitrile and its derivatives, are crucial for their application in various fields. Studies on related compounds, such as 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA), have highlighted their glass-forming abilities and phase transitions, providing valuable data for understanding how these properties affect their behavior in different environments (H. P. Dette et al., 2014).
Chemical Properties Analysis
The chemical properties of 3-Methyl-2-phenylbutanenitrile and related molecules, such as reactivity with different chemical reagents, stereochemistry, and the ability to participate in various chemical reactions, are of significant interest. Studies have focused on the synthesis and kinetic resolution of enantiomers, demonstrating the molecule's potential in asymmetric synthesis and the production of biologically active compounds (H. Ha et al., 1999).
科学的研究の応用
Unconventional Rose Odorants : 3-Methyl-2-phenylbutanenitrile derivatives were studied for their olfactory properties, revealing unique floral and rosy odors with varying detection thresholds. These derivatives offer insights into structure-odor relationships and potential applications in fragrance industries (Hauser, Kraft, & Carreira, 2018).
Fragrance Material Review : A toxicologic and dermatologic review of 3-methyl-1-phenylbutan-2-ol, a structurally similar compound, was conducted for its use as a fragrance ingredient. This research contributes to the safety assessment of fragrance materials (Scognamiglio, Jones, Letizia, & Api, 2012).
Oxidative Cyclization in Organic Synthesis : 3-Methyl-2-phenylbutanenitrile derivatives were used in the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles, demonstrating an efficient method for the preparation of these compounds, which are valuable in organic chemistry (Aksenov et al., 2022).
Thermal Gas-phase Elimination in Chemical Kinetics : The kinetics and mechanism of thermal gas-phase elimination of β-substituted carboxylic acids, including compounds structurally related to 3-Methyl-2-phenylbutanenitrile, were studied, providing insights into reaction pathways and mechanisms (Al-Awadi et al., 2005).
Impurity Profiling in Methamphetamine Synthesis : Research on the impurities formed during methamphetamine synthesis using α-phenylacetoacetonitrile (APAAN), which shares structural similarities with 3-Methyl-2-phenylbutanenitrile, enhances the understanding of clandestine drug synthesis and aids in forensic analysis (Langone et al., 2021).
Potential in Pharmaceutical Industry : The mono-methylation of phenylacetonitrile, related to 3-Methyl-2-phenylbutanenitrile, using novel catalysts, has implications for the synthesis of non-steroidal anti-inflammatory drugs (Molleti & Yadav, 2017).
Biofuel Applications : Studies on biofuels derived from microorganism metabolism, including compounds similar to 3-Methyl-2-phenylbutanenitrile, investigated their potential as anti-knock additives in spark ignition engines, offering insights into sustainable energy sources (Mack et al., 2014).
特性
IUPAC Name |
3-methyl-2-phenylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZOLAFPWWQXGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290371, DTXSID90876392 | |
| Record name | 3-methyl-2-phenylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methy-2-phenylbutyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-phenylbutanenitrile | |
CAS RN |
5558-29-2 | |
| Record name | 5558-29-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methyl-2-phenylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-2-phenylbutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





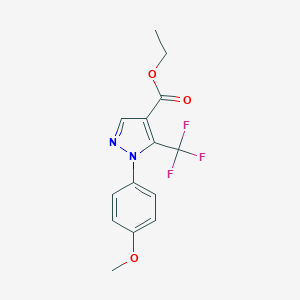
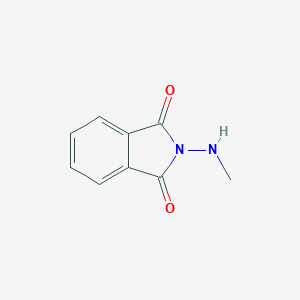

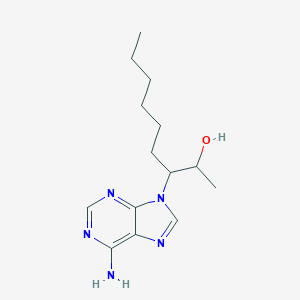

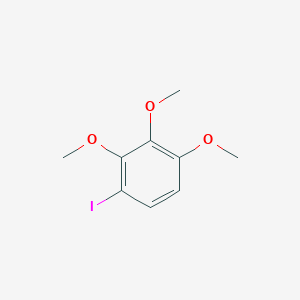
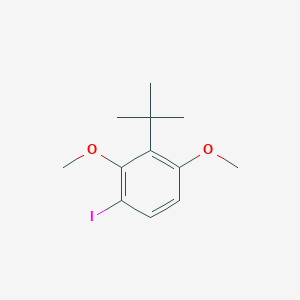

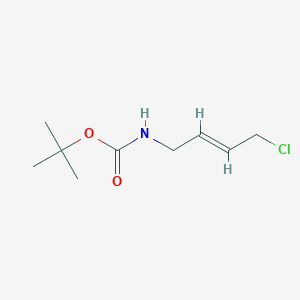
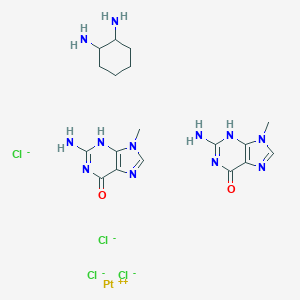
![4-{4-[(R)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid benzenesulfonate](/img/structure/B52646.png)
